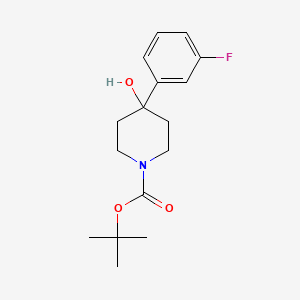

tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group, a 3-fluorophenyl substituent, and a hydroxyl group at the 4-position of the piperidine ring. This structural arrangement confers unique physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNGOVUTZGNFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Starting Materials:

- 3-fluorobenzaldehyde or 3-fluorophenyl halides (for aryl introduction)

- Piperidine or substituted piperidine derivatives

- tert-Butyl chloroformate (for Boc protection)

- Bases such as sodium hydride, potassium carbonate, or triethylamine

Typical Synthetic Methodology

Stepwise Outline:

Formation of 4-(3-fluorophenyl)piperidine intermediate

This is often achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between piperidine derivatives and 3-fluorophenyl halides or boronic acids. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.Hydroxylation at the 4-position

The hydroxyl group is introduced by oxidation or nucleophilic addition reactions. For example, the ketone intermediate (tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate) can be reduced stereoselectively to the corresponding hydroxyl compound using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.Boc Protection of the Piperidine Nitrogen

The nitrogen atom is protected by reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate protecting group, which enhances stability and solubility.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryl coupling | Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (THF/DMF), inert atmosphere | Cross-coupling to attach 3-fluorophenyl group |

| Ketone formation (if applicable) | Oxidizing agents or direct synthesis from aldehydes | Intermediate for hydroxylation step |

| Reduction to hydroxyl | NaBH4 in methanol or ethanol, 0-25°C | Stereoselective reduction to alcohol |

| Boc protection | tert-Butyl chloroformate, triethylamine, dichloromethane, 0-25°C | Protects nitrogen, improves compound stability |

Purification and Characterization

Purification Techniques:

Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed to purify the product. Recrystallization may also be used to enhance purity.-

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity targeted).

- Mass spectrometry (MS) for molecular weight confirmation.

Industrial Scale Considerations

Batch vs. Continuous Flow:

Industrial synthesis may utilize batch reactors or continuous flow microreactor systems. Continuous flow offers precise control over reaction parameters, leading to improved yields and scalability.Quality Control:

Automated analytical techniques ensure consistent purity and batch-to-batch reproducibility.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | 3-fluorobenzaldehyde, piperidine derivatives, tert-butyl chloroformate |

| Key reactions | Palladium-catalyzed aryl coupling, reduction of ketone intermediate, Boc protection |

| Common reagents | Pd(PPh3)4, K2CO3, NaBH4, triethylamine, tert-butyl chloroformate |

| Solvents | THF, DMF, dichloromethane, methanol |

| Reaction conditions | Inert atmosphere, 0–25°C, controlled reaction times |

| Purification methods | Silica gel chromatography, recrystallization |

| Characterization | NMR (¹H, ¹³C), HPLC, MS |

| Industrial methods | Batch reactors, continuous flow microreactors |

| Yield optimization factors | Temperature control, catalyst quality, inert atmosphere, reaction monitoring |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or amine.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives.

Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

Tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

- Structural Differences : Contains a 3,4-difluorophenyl group and a 3-hydroxypiperidine moiety instead of 4-hydroxy.

- The shifted hydroxyl group alters hydrogen-bonding interactions .

- Biological Activity: Demonstrates unique bioactivity profiles in enzyme inhibition assays compared to mono-fluorinated analogues .

tert-Butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

- Structural Differences : Features a 2-methyl-5-fluorophenyl group and a 3-hydroxy substituent.

- Impact : The methyl group enhances lipophilicity, while the fluorine position influences aromatic π-π stacking.

- Biological Activity : Shows high neuroprotective activity (compared to moderate activity in 3-fluoro-4-hydroxy derivatives) but lower anti-inflammatory effects, highlighting the role of substituent positioning .

Ring System Variations

tert-Butyl 3-fluoro-4-hydroxyazepane-1-carboxylate

- Structural Differences : Replaces the piperidine ring (6-membered) with an azepane ring (7-membered).

- However, reduced ring strain may decrease reactivity .

- Applications : Used in studies requiring extended molecular frameworks for receptor interaction .

Functional Group Modifications

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

- Structural Differences : Substitutes the 4-hydroxyl group with a ketone (oxo) and adds a trifluoromethyl group at the 2-position.

- Impact : The oxo group eliminates hydrogen-bonding capacity but enhances electron-withdrawing effects. The trifluoromethyl group improves metabolic stability and lipophilicity.

- Biological Activity : Demonstrates enhanced binding to CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) compared to hydroxylated analogues .

tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

- Structural Differences: Introduces an aminomethyl group and geminal difluorination at the 3-position.

- Impact: The aminomethyl group enables covalent bonding with biological targets, while difluorination increases ring rigidity and electronegativity .

- Applications : Explored in covalent inhibitor design for kinase targets .

Data Tables

Table 2: Functional Group Impact on Properties

| Compound Name | Key Functional Groups | Lipophilicity (LogP)* | Metabolic Stability (t₁/₂, hrs)* |

|---|---|---|---|

| tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 4-Hydroxy, 3-Fluorophenyl | 2.1 (predicted) | 4.5 (predicted) |

| tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | 4-Oxo, 2-Trifluoromethyl | 3.4 | 8.2 |

| tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | Aminomethyl, 3,3-Difluoro | 1.8 | 6.0 |

*Predicted values based on structural analogues.

Key Research Findings

Fluorine Positioning: Mono-fluorination at the 3-position (vs. 4-position) optimizes aromatic interactions in kinase binding pockets, as seen in analogues like tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate .

Hydroxyl Group Role : The 4-hydroxy group in the target compound is critical for hydrogen bonding with serine proteases, a feature lost in oxo derivatives .

Ring Size : Piperidine-based compounds generally exhibit higher metabolic stability than azepane derivatives due to reduced ring flexibility .

Biological Activity

Chemical Identity and Structure

tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, with the IUPAC name tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate, is a synthetic compound characterized by its piperidine core, which is modified with a tert-butyl group and a fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 219.26 g/mol. The compound's structure allows for potential interactions with biological targets, making it a subject of interest in pharmacological research.

Pharmacological Potential

Recent studies have highlighted the biological activity of piperidine derivatives, including those similar to this compound, in various therapeutic areas:

-

Anticancer Activity :

- Piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown improved apoptosis induction in hypopharyngeal tumor models compared to standard chemotherapeutics like bleomycin . The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.

-

Neurological Effects :

- Compounds in this class are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. They can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in cognitive functions . This dual inhibition may enhance synaptic transmission and provide neuroprotective effects.

- Opioid Receptor Interaction :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the fluorine atom on the phenyl ring enhances the lipophilicity and potentially improves binding affinity to biological targets. Moreover, the hydroxypiperidine moiety contributes to its ability to interact with various receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.26 g/mol |

| Key Functional Groups | Piperidine, Hydroxyl |

| Potential Targets | AChE, BuChE, Opioid Receptors |

Case Study: Anticancer Activity

A recent study explored the anticancer properties of a related piperidine derivative through a series of in vitro assays. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal cancer cells, leading to increased apoptosis rates compared to control treatments. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that structural modifications can enhance therapeutic efficacy .

Research on Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of piperidine derivatives against AChE inhibition. The study revealed that specific substitutions at the piperidine nitrogen significantly influenced enzyme binding affinity and selectivity. This finding suggests that optimizing the chemical structure could lead to more effective treatments for Alzheimer's disease .

Opioid Receptor Modulation

Research has also indicated that certain piperidine derivatives can act as dual modulators at opioid receptors, providing a promising avenue for pain management therapies. These compounds were shown to activate μ-opioid receptors while simultaneously antagonizing κ-opioid receptors, potentially reducing the risk of addiction associated with traditional opioids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves constructing the piperidine ring followed by functionalization. For example, nucleophilic substitution or coupling reactions may introduce the 3-fluorophenyl group. Key steps include:

- Ring formation : Piperidine precursors (e.g., 4-hydroxypiperidine) are protected with a tert-butyl carbamate group under basic conditions using di-tert-butyl dicarbonate (Boc anhydride) .

- Fluorophenyl introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution under controlled pH and temperature to attach the 3-fluorophenyl moiety .

- Optimization : Vary catalysts (e.g., palladium for coupling), solvents (tetrahydrofuran or dimethylformamide), and temperatures (60–100°C) to maximize yield. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and fluorophenyl aromatic signals (δ ~6.5–7.5 ppm with coupling constants for fluorine) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₁₆H₂₁FNO₃) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

- Waste disposal : Collect organic waste separately and incinerate via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-fluorophenyl group?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. side reactions.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- pH stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Light sensitivity : Expose to UV light (254 nm) and analyze photodegradation products using LC-MS .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations and identify stereochemical anomalies .

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the fluorophenyl and hydroxyl groups .

- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What strategies are recommended for designing in vitro toxicity studies?

- Methodology :

- Cell viability assays : Use MTT or ATP assays in HEK293 or HepG2 cells at concentrations (1–100 µM) to determine IC₅₀ .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- Reactive metabolite screening : Trapping studies with glutathione or cyanide to identify electrophilic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.